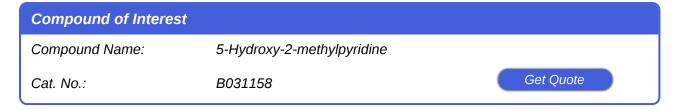


Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **5-Hydroxy-2-methylpyridine** (CAS No: 1121-78-4), a key intermediate in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies. This document compiles available solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like **5-Hydroxy-2-methylpyridine**, solubility is also significantly influenced by the pH of the medium. The molecule's structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic methyl-substituted pyridine ring, results in a nuanced solubility profile across different solvent systems.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for **5-Hydroxy-2-methylpyridine** is summarized below. It is important to note that experimentally determined data for this compound is limited in publicly available literature.



Solvent System	Temperature (°C)	Solubility	Data Type
Water	25	~19.7 g/L (19,730 mg/L)	Estimated[1]
Water	Not Specified	Slightly soluble	Qualitative[2]
Dichloromethane	Not Specified	Soluble	Qualitative[3][4]
Alcohols (general)	Not Specified	Soluble	Qualitative[2]
Ketones (general)	Not Specified	Soluble	Qualitative[2]

Physicochemical Properties Influencing Solubility

A compound's physicochemical properties are crucial in determining its solubility.

Property	Value	Significance
Molecular Formula	C ₆ H ₇ NO	
Molecular Weight	109.13 g/mol	_
рКа	4.93	Indicates that the compound is a weak base. Its solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of the more soluble protonated form.[2]
logP (o/w)	0.418	The estimated octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character.

Experimental Protocols for Solubility Determination

While specific experimental data for **5-Hydroxy-2-methylpyridine** is scarce, the following standard protocols are widely accepted for determining the solubility profile of organic compounds.



Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the maximum concentration of a compound that dissolves in a solvent at equilibrium.

Methodology:

- Preparation: An excess amount of solid 5-Hydroxy-2-methylpyridine is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, organic solvents).
- Equilibration: The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
- Quantification: The concentration of 5-Hydroxy-2-methylpyridine in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported as the average concentration from replicate experiments.

pH-Dependent Solubility Profile

Objective: To investigate the effect of pH on the aqueous solubility of an ionizable compound.

Methodology:

Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH
 1.2 to 7.4) are prepared.



- Solubility Measurement: The shake-flask method is performed for 5-Hydroxy-2-methylpyridine in each buffer.
- Data Analysis: The measured solubility is plotted against the corresponding pH to generate a pH-solubility profile. This profile is crucial for predicting the compound's behavior in different biological environments, such as the gastrointestinal tract.

pKa Determination by Potentiometric Titration

Understanding the pKa is essential for interpreting the pH-solubility profile.

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

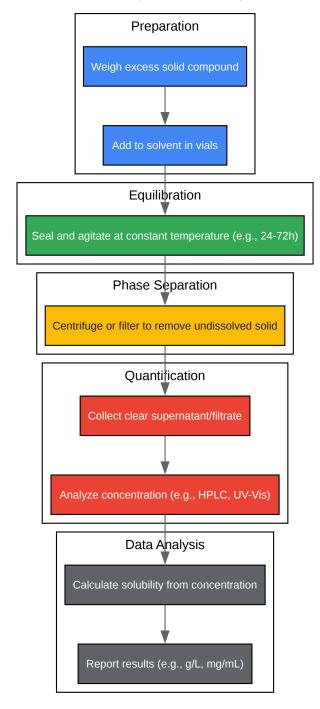
- Sample Preparation: A precise amount of **5-Hydroxy-2-methylpyridine** is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Mandatory Visualizations

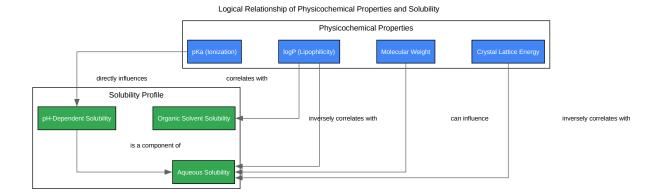
The following diagrams illustrate key workflows and relationships in the context of solubility profiling.



General Workflow for Equilibrium Solubility Determination







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